molecular formula C4H7N B1254788 2-Vinylaziridine

2-Vinylaziridine

Cat. No.: B1254788
M. Wt: 69.11 g/mol
InChI Key: SQRSDAJKJORZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-vinylaziridine is a vinylaziridine that consists of aziridine having a single vinyl group located at position 2. It is a vinylaziridine and a member of 2-vinylaziridines.

Scientific Research Applications

Room Temperature Ring-Opening Cyclization

2-Vinylaziridines can undergo cycloaddition reactions with heterocumulenes like isocyanates, carbodiimides, and isothiocyanates. These reactions are catalyzed by [Pd(OAc)(2)] and PPh(3) at room temperature, leading to the formation of five-membered ring products in moderate to high yields (Butler, Inman, & Alper, 2000).

Dynamic Kinetic Asymmetric Cycloadditions

2-Vinylaziridines are used in Pd-catalyzed dynamic kinetic asymmetric transformations. This process is significant in producing high enantiomeric excesses (ee's) and involves the use of specific acids as cocatalysts (B. Trost & Daniel R Fandrick, 2003).

Synthesis of 4-Phenylpiperidines

2-Vinylaziridines are intermediates in synthesizing 4-phenylpiperidines, important compounds in medicinal chemistry. This synthesis involves a tandem Wittig olefination–aza-Wittig rearrangement of 2-benzoylaziridines (I. Coldham, A. Collis, R. Mould, & R. E. Rathmell, 1995).

Aza-[2,3]-Wittig Rearrangements

Vinylaziridines are key substrates in aza-[2,3]-Wittig rearrangements, leading to the formation of various tetrahydropyridines. This rearrangement is influenced by the structure of the vinylaziridine and the anion-stabilizing groups involved (J. Ahman, T. Jarevång, & P. Somfai, 1996).

Synthesis of N-H Vinylaziridines

The synthesis of N-H vinylaziridines from vicinal amino alcohols is a significant method due to their versatility as synthetic intermediates. Various methods for this transformation are compared for their effectiveness (B. Olofsson, R. Wijtmans, & P. Somfai, 2002).

Synthesis of Chiral 2-Vinylaziridines

A method for synthesizing chiral 2-vinylaziridines from natural α-amino acids is described, showcasing the synthesis's 2,3-cis-selectivity (H. Ohno et al., 1998).

Catalyst-Controlled Divergent Intermolecular Cycloadditions

Vinylaziridines can undergo [3 + 2] cycloadditions with alkynes, controlled by catalyst choice. This process demonstrates broad substrate scope and high stereoselectivity, important in synthetic chemistry (Jian-Jun Feng et al., 2016).

Regio- and Stereoselectivity in Reactions with Organocopper Reagents

The treatment of 2,3-cis- and trans-3-alkyl-2-vinylaziridines with organocopper reagents shows high stereoselectivity, leading to the formation of (E)-allyl amines. This process is significant for understanding the influence of stereochemistry on chemical reactions (H. Aoyama et al., 1997).

Novel Rearrangements of Unsaturated Nitro Compounds

Reactions of vinylaziridine with electrophilic acetylenes and olefins can lead to novel rearrangements, especially with β-nitro-styrene, demonstrating the versatility of 2-vinylaziridines in organic synthesis (A. Hassner, R. D'costa, A. McPhail, & W. Butler, 1981).

Thermal Isomerization Studies

Thermal isomerization of variously substituted 2-vinylaziridines shows the dependence of the products formed on the nature of the substituents. This study contributes to the understanding of the reaction mechanisms involved in thermal processes (Daniel Borel, Yvonne Gelas-Mialhe, & R. Vessière, 1976).

Synthesis of Nitrogen Heterocycles

The synthesis of nitrogen heterocycles through catalyzed intermolecular cycloadditions of vinylaziridines and alkynes highlights their application in creating complex molecular architectures (Chao-Ze Zhu, Jian-Jun Feng, & Junliang Zhang, 2017).

Properties

Molecular Formula

C4H7N

Molecular Weight

69.11 g/mol

IUPAC Name

2-ethenylaziridine

InChI

InChI=1S/C4H7N/c1-2-4-3-5-4/h2,4-5H,1,3H2

InChI Key

SQRSDAJKJORZLJ-UHFFFAOYSA-N

SMILES

C=CC1CN1

Canonical SMILES

C=CC1CN1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Vinylaziridine
Reactant of Route 2
2-Vinylaziridine
Reactant of Route 3
2-Vinylaziridine
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2-Vinylaziridine
Reactant of Route 5
2-Vinylaziridine
Reactant of Route 6
2-Vinylaziridine

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